molecular formula C21H28N4O2S B2917561 N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946302-92-7

N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2917561
CAS No.: 946302-92-7
M. Wt: 400.54
InChI Key: CXJQJLUDIRIYMS-UHFFFAOYSA-N
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Description

N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure combining multiple pharmacophores. The molecule features:

  • A 2,6-dimethylphenyl group, which may enhance lipophilicity and influence receptor binding.
  • A 4-methylpiperazine group, likely modulating solubility and conferring basicity.
  • An ethanediamide (oxalamide) backbone, which can participate in hydrogen bonding and influence pharmacokinetic properties.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-5-4-6-16(2)19(15)23-21(27)20(26)22-13-18(17-7-12-28-14-17)25-10-8-24(3)9-11-25/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJQJLUDIRIYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, drawing from various studies and data sources.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine derivatives. The reaction conditions typically involve refluxing in ethanol and purification through column chromatography. The yield and purity of the synthesized compound are critical for its biological evaluation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound to exhibit similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. Such activities could be attributed to the structural features of the piperazine and thiophene moieties present in the compound .

Case Studies

  • Case Study on Antibacterial Activity : In a study evaluating various thiazole compounds, it was found that modifications in the piperazine structure significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar or enhanced antibacterial properties due to its unique chemical structure .
  • Case Study on Anti-inflammatory Mechanisms : Another study focused on compounds with similar piperazine and thiophene structures demonstrated a reduction in carrageenan-induced edema in rodent models. The proposed mechanism involved inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Pharmacological Profiles

A summary of pharmacological profiles for this compound is presented below:

Activity Effectiveness Mechanism
AntibacterialModerate to HighDisruption of bacterial cell wall synthesis
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines
AnalgesicPotentialModulation of pain pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural homology with the target molecule, enabling inferences about its properties:

N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide (LIA)

  • Structure :
    • 2,6-Dichlorophenyl group (vs. 2,6-dimethylphenyl in the target compound).
    • Piperidine ring (vs. piperazine in the target).
    • Acetamide backbone (vs. ethanediamide).
  • Pharmacological Activity: LIA is a lidocaine analog with demonstrated local anesthetic and antiarrhythmic activity.
  • Toxicity: Limited data, but piperidine derivatives are associated with CNS side effects (e.g., dizziness) at high doses.

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperazin-1-yl)acetamide (Ranolazine Impurity H)

  • Structure: Shared 2,6-dimethylphenyl group. Piperazine ring with hydroxy and methoxyphenoxy substituents (vs. 4-methylpiperazine and thiophene in the target). Acetamide backbone (vs. ethanediamide).
  • Pharmacological Activity: Structurally related to ranolazine, a late sodium current inhibitor used for chronic angina. The hydroxy and methoxyphenoxy groups may enhance ion channel modulation.
  • Toxicity: Ranolazine’s impurities are typically screened for cardiotoxicity; hydroxy groups may reduce hepatotoxicity risk compared to alkylpiperazines.

Structural and Functional Analysis Table

Compound Name Key Structural Features Pharmacological Inference Toxicity Considerations References
N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide Ethanediamide, thiophene, 4-methylpiperazine Potential ion channel modulation or CNS activity Likely metabolized via CYP3A4; thiophene may reduce oxidative stress
N-(2,6-dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA) Dichlorophenyl, piperidine, acetamide Local anesthetic, antiarrhythmic CNS side effects at high doses
Ranolazine Impurity H Dimethylphenyl, hydroxy-methoxyphenoxy-piperazine Ion channel modulation (late sodium current) Lower hepatotoxicity risk

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